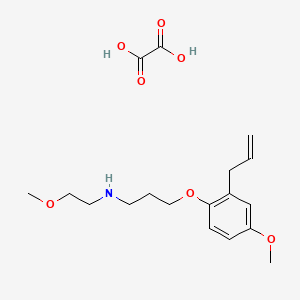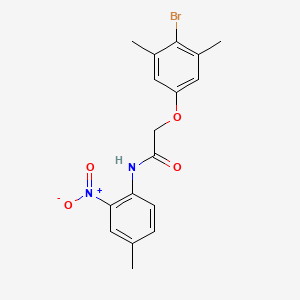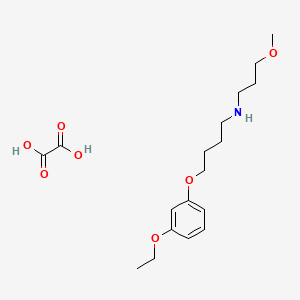![molecular formula C16H22BrNO5 B4002581 N-[4-(4-bromo-2-methylphenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4002581.png)
N-[4-(4-bromo-2-methylphenoxy)butyl]-2-propen-1-amine oxalate
Descripción general
Descripción
N-[4-(4-bromo-2-methylphenoxy)butyl]-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C16H22BrNO5 and its molecular weight is 388.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.06814 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonded Structures in Organic Amine Oxalates
Research on organic amine oxalates, including compounds similar to N-[4-(4-bromo-2-methylphenoxy)butyl]-2-propen-1-amine oxalate, has shown that these compounds can form various hydrogen-bonded networks. The study by Vaidhyanathan, Natarajan, and Rao (2002) focused on the characterization of amine oxalates, highlighting their thermal stability and the strengths of their hydrogen-bonded networks. Such insights are crucial for understanding the potential applications of these compounds in materials science, especially in developing new materials with specific thermal properties (Vaidhyanathan, Natarajan, & Rao, 2002).
Oxidation and Electron Transfer Mechanisms
Investigations into the oxidation mechanisms of compounds structurally related to this compound reveal insights into their redox behavior. Rhile and Mayer (2004) explored the one-electron oxidation of a hydrogen-bonded phenol, shedding light on the electron transfer mechanisms that could be relevant to understanding the redox properties of similar amine oxalate compounds. This knowledge is fundamental for applications in redox chemistry and could be utilized in developing new catalysts or redox-active materials (Rhile & Mayer, 2004).
Catalytic Applications
Catalytic applications of compounds containing amine and oxalate groups have been demonstrated. Qian, Dawe, and Kozak (2011) reported on the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, highlighting the potential of using amine oxalate derivatives as catalysts in organic synthesis. The research provides a basis for the development of new catalytic systems that could be employed in various chemical reactions, offering efficient and selective pathways for bond formation (Qian, Dawe, & Kozak, 2011).
Environmental and Material Science Applications
The study of bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) provides insights into the structural diversity and potential environmental relevance of compounds related to this compound. Although this research focused on natural products, it underscores the importance of understanding the environmental interactions and potential biological activities of bromophenol derivatives, which could extend to similar synthetic compounds in environmental chemistry and material science applications (Zhao et al., 2004).
Propiedades
IUPAC Name |
4-(4-bromo-2-methylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.C2H2O4/c1-3-8-16-9-4-5-10-17-14-7-6-13(15)11-12(14)2;3-1(4)2(5)6/h3,6-7,11,16H,1,4-5,8-10H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCJSONVXHULRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCNCC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-biphenylyloxy)propyl]morpholine oxalate](/img/structure/B4002498.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002501.png)
![2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4002514.png)



![2-Methoxyethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4002553.png)

![1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4002559.png)
![methyl 4-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4002565.png)
![1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4002571.png)

![1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4002579.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide](/img/structure/B4002584.png)
